molecular formula C32H26N8Zn B14806180 zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene

Cat. No.: B14806180
M. Wt: 588.0 g/mol
InChI Key: SMKOQHWCPDFTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound belongs to the phthalocyanine family, which is known for its vibrant colors and extensive applications in various fields such as dyes, pigments, and photodynamic therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc(II) phthalocyanine can be synthesized through several methods. One common method involves the reaction of phthalonitrile with zinc salts under high-temperature conditions. The reaction typically takes place in the presence of a solvent such as quinoline or dimethylformamide (DMF) and requires heating to temperatures around 200-300°C .

Industrial Production Methods

In industrial settings, Zinc(II) phthalocyanine is often produced through a sublimation process. This involves purifying the compound by heating it to a high temperature until it sublimates, and then condensing the vapor back into a solid form. This method ensures high purity and is commonly used for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Zinc(II) phthalocyanine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states.

    Reduction: It can be reduced to form different reduced species.

    Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific reaction conditions depending on the substituents involved .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction. For example, oxidation can lead to the formation of Zinc(III) phthalocyanine, while reduction can produce Zinc(I) phthalocyanine. Substitution reactions can yield a wide range of derivatives with different functional groups attached to the phthalocyanine ring .

Scientific Research Applications

Zinc(II) phthalocyanine has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various chemical reactions.

    Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

    Medicine: Investigated for its potential use in antimicrobial treatments.

    Industry: Utilized in the production of dyes, pigments, and photovoltaic cells

Mechanism of Action

The mechanism of action of Zinc(II) phthalocyanine in photodynamic therapy involves the absorption of light, which excites the compound to a higher energy state. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can cause damage to cellular components, leading to cell death. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc(II) phthalocyanine is unique due to its specific electronic properties and its ability to generate reactive oxygen species efficiently upon light activation. This makes it particularly useful in photodynamic therapy compared to other phthalocyanines .

Properties

Molecular Formula

C32H26N8Zn

Molecular Weight

588.0 g/mol

IUPAC Name

zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene

InChI

InChI=1S/C32H26N8.Zn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-17,23,25,31,33,36-40H;/q-2;+2

InChI Key

SMKOQHWCPDFTCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C3NC(=C2C=C1)NC4=C5C=CC=CC5=C([N-]4)NC6=C7C=CC=CC7C(N6)NC8=C9C=CC=CC9=C(N3)[N-]8.[Zn+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.